1-Cyclopentyl-2-propyn-1-ol
Overview
Description
1-Cyclopentyl-2-propyn-1-ol is an organic compound with the molecular formula C8H12O and a molecular weight of 124.18 g/mol . It is characterized by a cyclopentyl ring attached to a propynyl group with a hydroxyl functional group at the terminal position. This compound is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.
Preparation Methods
1-Cyclopentyl-2-propyn-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentylmagnesium bromide with propargyl alcohol under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediates and the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Cyclopentyl-2-propyn-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Scientific Research Applications
1-Cyclopentyl-2-propyn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2-propyn-1-ol depends on its specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the hydroxyl and alkyne functional groups. These groups participate in various reactions, such as nucleophilic substitution and electrophilic addition, to form new chemical bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
1-Cyclopentyl-2-propyn-1-ol can be compared to other similar compounds, such as propargyl alcohol (2-propyn-1-ol). While both compounds contain an alkyne group and a hydroxyl group, this compound has a cyclopentyl ring, which imparts different chemical and physical properties.
Similar Compounds
- Propargyl alcohol (2-propyn-1-ol)
- 1-Cyclopentyl-2-propen-1-ol
- Cyclopentanemethanol, α-ethynyl
Properties
IUPAC Name |
1-cyclopentylprop-2-yn-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-8(9)7-5-3-4-6-7/h1,7-9H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZRRDODGAIGQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1CCCC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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